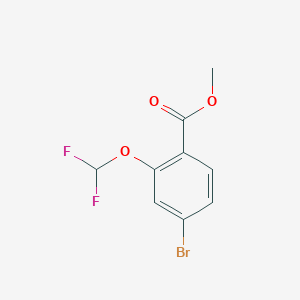
3-氨基-6-溴-5-(三氟甲基)吡啶酸甲酯
描述
“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” can be represented by the SMILES string:COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .
科学研究应用
Agrochemicals
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate: is a valuable intermediate in the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) moiety within its structure is particularly significant in the development of crop protection agents. TFMP derivatives have been used to create compounds that protect crops from pests, with over 20 new TFMP-containing agrochemicals acquiring ISO common names .
Pharmaceutical Research
In the pharmaceutical industry, the unique physicochemical properties of the fluorine atom combined with the pyridine ring of TFMP derivatives, like Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, contribute to the development of new drugs. Several pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. The compound’s derivatives have been incorporated into veterinary products, enhancing their efficacy and safety profiles .
Material Science
The compound’s derivatives can be used as building blocks in material science, particularly in the synthesis of high-performance materials that require the stability provided by the trifluoromethyl group .
Chemical Synthesis
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate serves as a precursor in various chemical syntheses, especially in the construction of complex molecules where the introduction of a trifluoromethyl group is desired .
Analytical Chemistry
In analytical chemistry, TFMP derivatives are used as standards and reagents. Their distinct chemical signatures allow for precise measurements and analyses in complex chemical assays .
Chromatography
The compound is used in chromatographic processes as a reference compound due to its unique retention characteristics, which help in the separation and identification of similar compounds .
Functional Materials
The introduction of the TFMP group into materials can alter their physical properties, such as increasing resistance to degradation under harsh conditions, making it valuable in the creation of functional materials .
安全和危害
This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | |
CAS RN |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
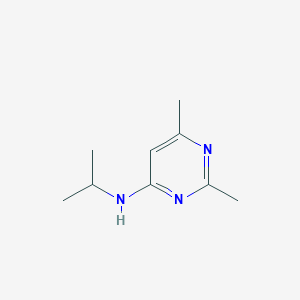
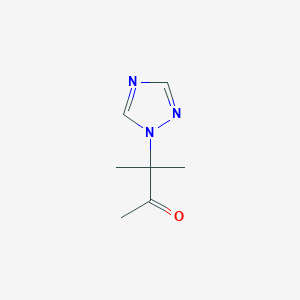
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

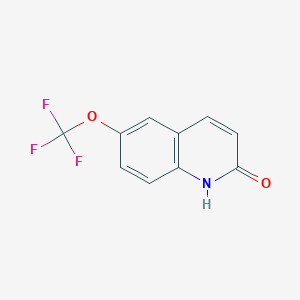
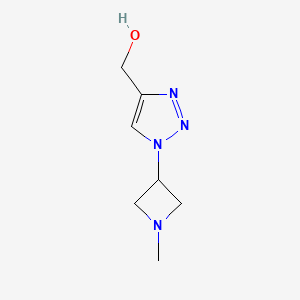
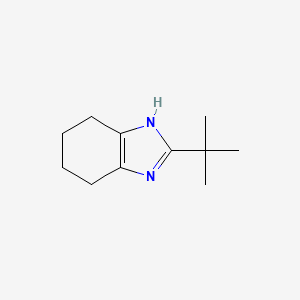
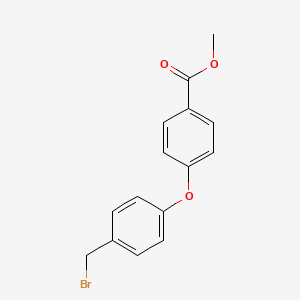

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
